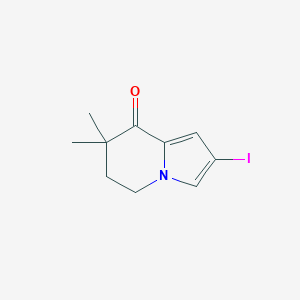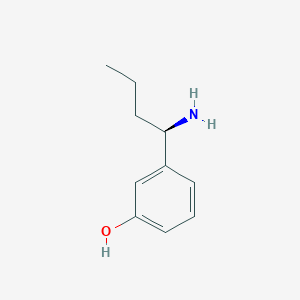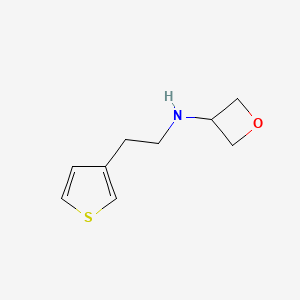
N-(2-(Thiophen-3-yl)ethyl)oxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Thiophen-3-yl)ethyl)oxetan-3-amine is a compound that features both a thiophene ring and an oxetane ring. Thiophene is a five-membered ring containing sulfur, known for its aromatic properties and presence in various biologically active molecules . Oxetane is a four-membered ring containing oxygen, notable for its stability and reactivity in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of a suitable precursor containing both the thiophene and oxetane precursors under acidic or basic conditions . Another approach involves the use of cycloaddition reactions, such as the Paternò–Büchi reaction, to form the oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Thiophen-3-yl)ethyl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxetane ring can be reduced to form open-chain alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones from the thiophene ring.
Reduction: Alcohols from the oxetane ring.
Substitution: Various substituted thiophene and oxetane derivatives.
Scientific Research Applications
N-(2-(Thiophen-3-yl)ethyl)oxetan-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(Thiophen-3-yl)ethyl)oxetan-3-amine involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity . The oxetane ring can undergo ring-opening reactions, releasing reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings and exhibit various biological activities.
Oxetane Derivatives: Compounds such as oxetan-3-one and its derivatives, known for their stability and reactivity in medicinal chemistry.
Uniqueness
N-(2-(Thiophen-3-yl)ethyl)oxetan-3-amine is unique due to the combination of the thiophene and oxetane rings, which impart distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H13NOS |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
N-(2-thiophen-3-ylethyl)oxetan-3-amine |
InChI |
InChI=1S/C9H13NOS/c1(8-2-4-12-7-8)3-10-9-5-11-6-9/h2,4,7,9-10H,1,3,5-6H2 |
InChI Key |
TVKZXQKFOFCOAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NCCC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


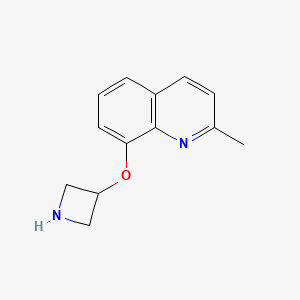
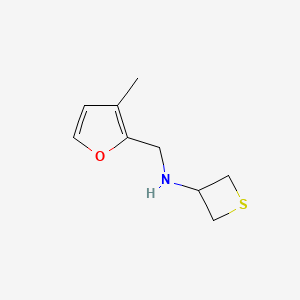

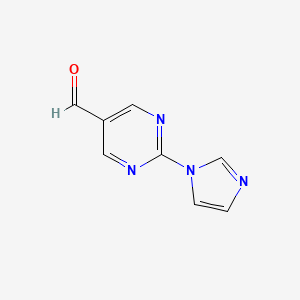
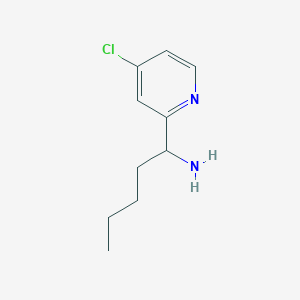
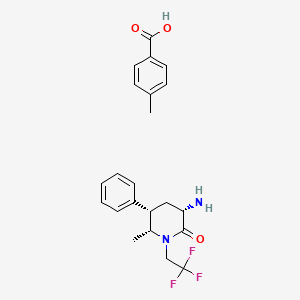
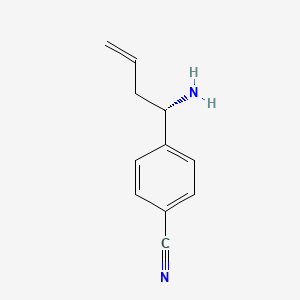
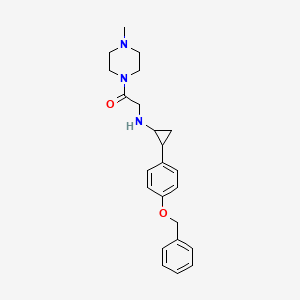
![5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B12979631.png)



